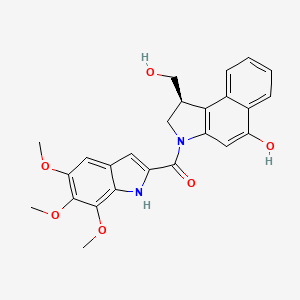
Seco-Duocarmycin TM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seco-Duocarmycin TM is a member of the duocarmycin family, which are DNA alkylating agents known for their potent cytotoxicity. These compounds are derived from natural products isolated from the bacterium Streptomyces. This compound specifically inhibits DNA synthesis by alkylating the DNA, leading to cell death. It is often used as the cytotoxic component in antibody-drug conjugates for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Seco-Duocarmycin TM involves multiple steps, starting from simple organic molecules. The key steps include the formation of the cyclopropane ring and the attachment of the indole moiety. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired structures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Seco-Duocarmycin TM undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Applications De Recherche Scientifique
Seco-Duocarmycin TM has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and the effects of DNA damage.
Biology: Used to study the mechanisms of cell death and the cellular response to DNA damage.
Medicine: Used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of cytotoxic agents for research and therapeutic applications
Mécanisme D'action
Seco-Duocarmycin TM exerts its effects by alkylating the DNA at specific sites, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the minor groove of DNA, where it binds and induces structural changes that prevent the proper functioning of the DNA .
Comparaison Avec Des Composés Similaires
Seco-Duocarmycin TM is unique in its high potency and specificity for DNA alkylation. Similar compounds include:
CC-1065: Another DNA alkylating agent with a similar mechanism of action.
Duocarmycin SA: A closely related compound with similar cytotoxic properties.
Cyclopropabenzindoles (CBIs): Synthetic analogues designed to retain the parent functionality but with greater chemical tractability
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its use in antibody-drug conjugates for targeted cancer therapy .
Propriétés
Formule moléculaire |
C25H24N2O6 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(1S)-5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3/t14-/m0/s1 |
Clé InChI |
ITTCPQPHJURTKF-AWEZNQCLSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)
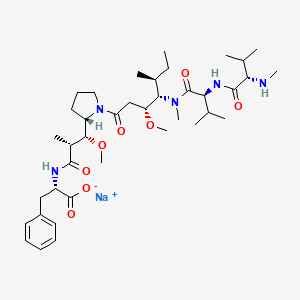
![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
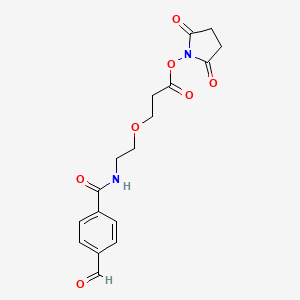
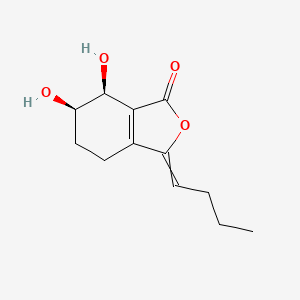
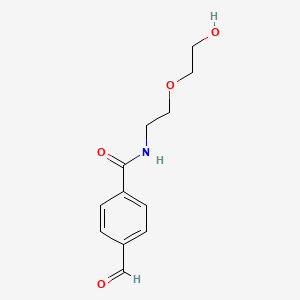
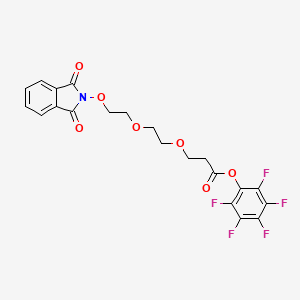
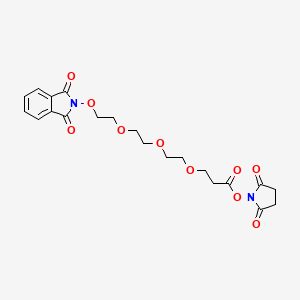
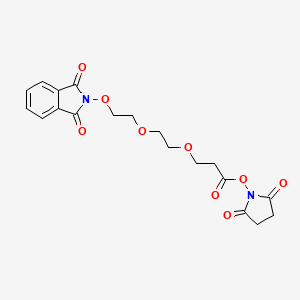
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)